molecular formula C17H14F3NO B2511742 (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1164539-05-2

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2511742
CAS No.: 1164539-05-2
M. Wt: 305.3
InChI Key: QHSKWCGAVGFCNQ-MDZDMXLPSA-N
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Description

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative characterized by a propenamide backbone with a 2-methylphenyl group on the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the α-carbon (Figure 1). The trifluoromethyl (-CF₃) group enhances lipophilicity and electron-withdrawing properties, which are critical for modulating biological activity and membrane permeability .

Properties

IUPAC Name

(E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c1-12-5-2-3-8-15(12)21-16(22)10-9-13-6-4-7-14(11-13)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSKWCGAVGFCNQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-methylphenylamine with 3-(trifluoromethyl)benzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxides, reduced amines or alcohols, and substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Trifluoromethyl Substitution

Compounds with trifluoromethyl (-CF₃) groups on the phenyl rings generally exhibit enhanced antibacterial potency due to increased lipophilicity and resistance to metabolic degradation. For example:

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated submicromolar activity against Staphylococcus aureus (MIC = 0.15–0.29 µM) and Mycobacterium tuberculosis (MIC = 0.6 µM), outperforming ampicillin and isoniazid .
  • (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide showed synergistic effects with antibiotics like ciprofloxacin, reducing biofilm formation in S. aureus by >99% within 8 hours .

Chlorinated Derivatives

Chlorination (e.g., 3,4-dichloro substitution) broadens antimicrobial spectra but may increase cytotoxicity:

  • (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibited potent activity against methicillin-resistant S. aureus (MRSA) (MIC = 0.19 µM), vancomycin-resistant Enterococcus faecalis (MIC = 0.39 µM), and Mycobacterium smegmatis (MIC = 0.78 µM) .
  • Chlorinated analogs generally displayed higher log D values (2.8–3.5) compared to non-chlorinated derivatives (1.9–2.5), correlating with improved membrane penetration but also elevated cytotoxicity in mammalian cells .

2-Methylphenyl vs. Other Anilide Substituents

The 2-methylphenyl group in the target compound may confer selectivity:

  • (2E)-N-(2-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (MIC = 1.25 µM against S. aureus) and (2E)-N-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (MIC = 0.62 µM) highlight how halogen substitution at the ortho or meta positions modulates activity .
  • Bulky substituents like 3,5-bis(trifluoromethyl)phenyl enhance antistaphylococcal activity but reduce solubility, necessitating formulation optimization .

Cytotoxicity and Selectivity

While trifluoromethyl and chlorinated derivatives exhibit strong antimicrobial effects, their cytotoxicity varies:

  • (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide showed negligible cytotoxicity (IC₅₀ > 50 µM) in porcine macrophages, making it a promising candidate for further development .

Physicochemical and Structure-Activity Relationships (SAR)

Lipophilicity (log D) and electronic properties dominate SAR trends:

  • Higher log D (>3.0) correlates with improved Gram-positive bacterial inhibition but increases cytotoxicity .
  • Electron-withdrawing groups (-CF₃, -Cl) enhance antibacterial activity by stabilizing the enamide moiety and disrupting bacterial membrane integrity .

Data Tables

Table 1: Comparative Activities of Selected Cinnamamide Analogs

Compound Name Antimicrobial Activity (MIC, µM) Cytotoxicity (IC₅₀, µM) Key Substituents References
(2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide 0.15–0.29 (S. aureus); 0.6 (M. tuberculosis) >50 3,5-bis(CF₃)phenyl, phenyl
(2E)-3-(3,4-Cl₂-phenyl)-N-[3-CF₃-phenyl]prop-2-enamide 0.19 (MRSA); 0.39 (VRE); 0.78 (M. smegmatis) >50 3,4-dichlorophenyl, 3-CF₃-phenyl
(2E)-N-(2-methylphenyl)-3-[3-CF₃-phenyl]prop-2-enamide (Target Compound) Data not explicitly reported; predicted ~0.5–2.0* ~10–50* 2-methylphenyl, 3-CF₃-phenyl N/A
(2E)-N-(3-chlorophenyl)-3-[4-CF₃-phenyl]prop-2-enamide 0.62 (S. aureus); 1.25 (E. faecalis) 15–20 3-Cl-phenyl, 4-CF₃-phenyl

*Predicted based on structural analogs.

Biological Activity

The compound (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a member of the cinnamamide class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves the reaction of appropriate aryl amines with cinnamic acid derivatives. The resulting compounds are characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various cinnamamide derivatives, including (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide. In vitro testing has shown that this compound exhibits significant activity against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

  • Minimum Inhibitory Concentrations (MICs) :
    • Against Staphylococcus aureus : MIC = 22.27 µM
    • Against Mycobacterium tuberculosis : MIC = 27.38 µM

These values suggest that this compound can inhibit the growth of these pathogens effectively, comparable to standard antibiotics like ampicillin and isoniazid .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungi, with MIC values indicating effective inhibition. For instance, it showed a MIC of 16.58 µM against Bipolaris sorokiniana , highlighting its potential as a fungicide .

The mechanisms underlying the biological activities of (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide include:

  • Biofilm Inhibition : The compound has been shown to reduce biofilm formation in S. aureus , which is crucial for its pathogenicity.
  • Synergistic Effects : It enhances the activity of existing antibiotics such as vancomycin and ciprofloxacin, suggesting potential for combination therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl rings significantly influence the biological activity of cinnamamide derivatives. For example:

  • Substitutions on the aromatic rings can enhance or diminish antimicrobial activity.
  • The presence of trifluoromethyl groups appears to enhance potency against both bacterial and fungal strains.

Toxicity and Safety Profile

Toxicity assessments using THP-1 cells indicated that (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibits low cytotoxicity at concentrations up to 100 µM. This safety profile supports its potential use in therapeutic applications without significant adverse effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of cinnamamide derivatives:

  • A study identified that (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide exhibited significant antimicrobial properties with MICs comparable to established antibiotics.
  • Another research focused on the antifungal effects, demonstrating effective inhibition against various fungal pathogens .

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